molecular formula C9H9FO B12969837 7-Fluoro-2,3-dihydro-1h-inden-1-ol

7-Fluoro-2,3-dihydro-1h-inden-1-ol

Cat. No.: B12969837
M. Wt: 152.16 g/mol
InChI Key: CKIUGCMREYKUNL-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound that belongs to the class of indanols It is characterized by the presence of a fluorine atom at the 7th position of the indanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a suitable precursor, followed by reduction to yield the desired product. One common method involves the reaction of a functionalized indanone with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 7-fluoro-2,3-dihydro-1H-inden-1-one, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds . The compound may also influence cellular pathways by altering the conformation of target proteins or interfering with signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2

InChI Key

CKIUGCMREYKUNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C(=CC=C2)F

Origin of Product

United States

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